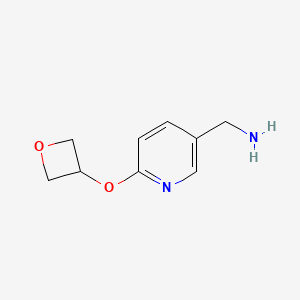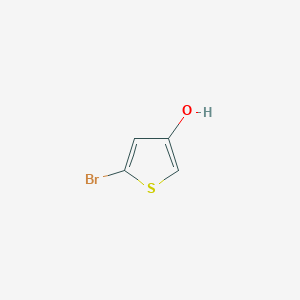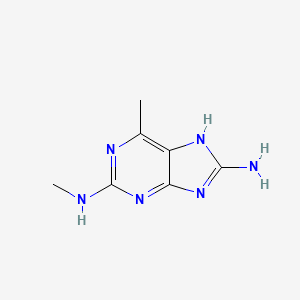
N2,6-Dimethyl-3H-purine-2,8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,6-Dimethyl-3H-purine-2,8-diamine is a purine derivative with the molecular formula C7H10N6 and a molecular weight of 178.20 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes, including the synthesis of nucleotides and nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with methylating agents to introduce the dimethyl groups at the N2 and 6 positions . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
N2,6-Dimethyl-3H-purine-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) and alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学研究应用
N2,6-Dimethyl-3H-purine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide synthesis and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
作用机制
The mechanism of action of N2,6-Dimethyl-3H-purine-2,8-diamine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which is particularly useful in anticancer and antiviral therapies . The pathways involved include the folate pathway and other purine metabolism pathways .
相似化合物的比较
Similar Compounds
2,6-Diaminopurine: A precursor in the synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine.
8-Azaguanine: Another purine derivative with similar biological activities.
6-Mercaptopurine: Used in the treatment of leukemia and has a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the N2 and 6 positions enhance its stability and bioactivity compared to other purine derivatives .
属性
分子式 |
C7H10N6 |
|---|---|
分子量 |
178.20 g/mol |
IUPAC 名称 |
2-N,6-dimethyl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C7H10N6/c1-3-4-5(12-6(8)11-4)13-7(9-2)10-3/h1-2H3,(H4,8,9,10,11,12,13) |
InChI 键 |
UUWOEGREHHFZGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC(=N1)NC)N=C(N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


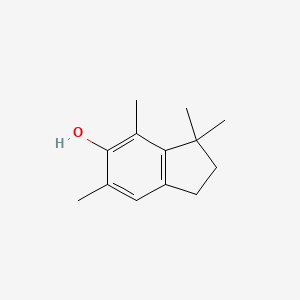
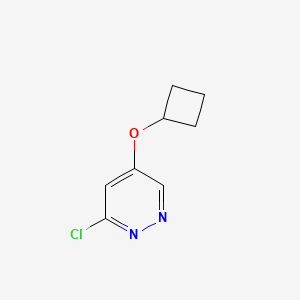
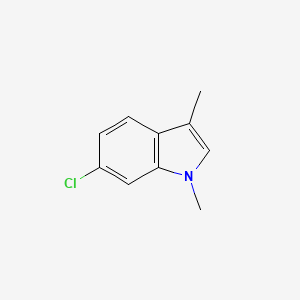
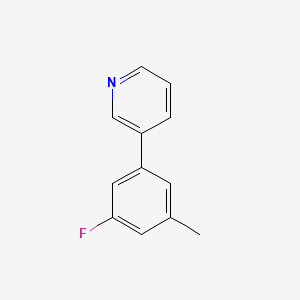
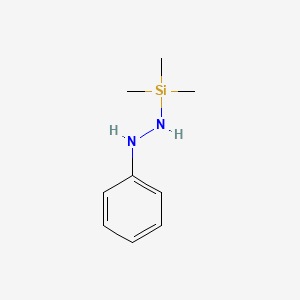
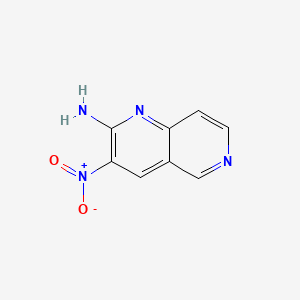
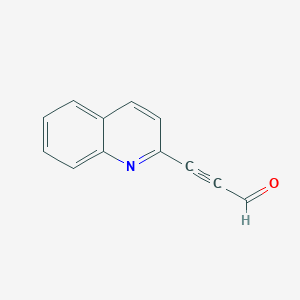
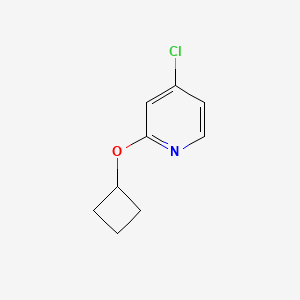

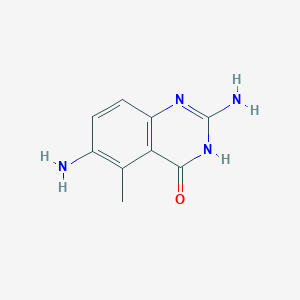
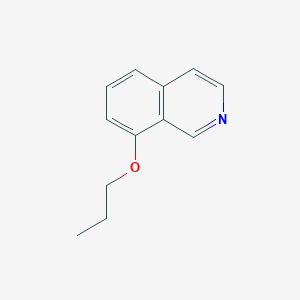
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
